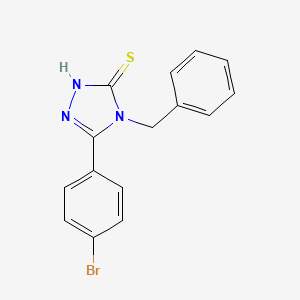![molecular formula C18H16BrN3O2 B5773941 3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)
3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and contains a bromine atom, ethyl group, and oxadiazole ring. It has been synthesized using various methods and has shown promising results in scientific studies.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of these processes, which ultimately results in the desired biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In studies, it has been found to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cancer cell growth and the inhibition of bacterial and fungal growth. Additionally, this compound has been found to have fluorescent properties, which can be useful in detecting certain molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its potential as a fluorescent probe. This can be useful in detecting certain molecules and can help in the development of new diagnostic tools. Additionally, this compound has shown promising results in inhibiting cancer cell growth and inhibiting bacterial and fungal growth, which can be useful in developing new treatments for these diseases.
One limitation of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One direction is to further study its potential as a fluorescent probe and to develop new diagnostic tools using this compound. Another direction is to continue studying its potential as an anticancer and antimicrobial agent and to develop new treatments for these diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N-ethyl-3-aminobenzamide in the presence of bromine. This reaction results in the formation of the desired compound. Other methods involve the use of different reagents and conditions.
Aplicaciones Científicas De Investigación
3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, where it has been found to inhibit the growth of cancer cells. It has also been studied for its antimicrobial properties, where it has shown activity against various strains of bacteria and fungi. Additionally, this compound has been studied for its potential use as a fluorescent probe, where it has shown promising results in detecting certain molecules.
Propiedades
IUPAC Name |
3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-2-22(18(23)14-9-6-10-15(19)11-14)12-16-20-17(21-24-16)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILSOTXVDGULQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773861.png)
![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)

![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)
![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)

![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)

![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)

